

# 3-(Trifluoromethyl)thiophenol molecular structure and weight

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophenol

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## An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecular characteristics, synthesis, and applications of 3-(Trifluoromethyl)thiophenol.

## Molecular Structure and Properties

**3-(Trifluoromethyl)thiophenol**, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound featuring a trifluoromethyl group (-CF<sub>3</sub>) and a thiol group (-SH) attached to a benzene ring at the meta position.<sup>[1]</sup> The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the thiol functionality and the aromatic ring.

## Molecular Identifiers and Weight

Identifier	Value
IUPAC Name	3-(trifluoromethyl)benzenethiol <sup>[1][2][3]</sup>
CAS Number	937-00-8 <sup>[1][2][3][4]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> S <sup>[1][2][3][4][5][6]</sup>
Molecular Weight	178.17 g/mol <sup>[6][7]</sup>
SMILES	C1=CC(=CC(=C1)S)C(F)(F)F <sup>[1]</sup>
InChI Key	SCURCOWZQJIUGR-UHFFFAOYSA-N <sup>[1][2]</sup>

## Physicochemical Properties

The following table summarizes key physicochemical data for **3-(Trifluoromethyl)thiophenol**.

Property	Value
Appearance	Clear, colorless to light yellow liquid <sup>[2][7]</sup>
Boiling Point	62 °C at 11 torr <sup>[4]</sup>
	71-72 °C at 20 mmHg <sup>[7][8]</sup>
	161-163 °C at 1013 hPa <sup>[1]</sup>
Density	1.314 g/cm <sup>3</sup> <sup>[4]</sup>
Refractive Index	1.4875-1.4925 @ 20°C <sup>[2]</sup>
Flash Point	63 °C <sup>[4]</sup>
pKa	5.74 ± 0.10 (Predicted) <sup>[7]</sup>

## Role in Research and Drug Development

The trifluoromethyl group is a critical functional group in modern medicinal chemistry.<sup>[9]</sup> Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable properties for drug candidates.<sup>[10][11]</sup>

**3-(Trifluoromethyl)thiophenol** serves as a versatile building block and scaffold in drug discovery.<sup>[4]</sup> Its derivatives have been explored for various therapeutic applications:

- Antimicrobial Agents: The unique electronic properties imparted by the -CF<sub>3</sub> and -SH groups have led to the investigation of its derivatives as potential agents against various bacteria and fungi.<sup>[4]</sup>
- Anticancer Agents: Modified forms of **3-(Trifluoromethyl)thiophenol** have demonstrated potential for inhibiting cancer cell growth.<sup>[4]</sup>
- Herbicides: It is used as a reactant in the synthesis of 2-azolyl-4-phenoxyypyrimidines, which act as highly active herbicides.<sup>[7][10]</sup>

## Experimental Protocols

This section details common experimental procedures involving **3-(Trifluoromethyl)thiophenol**.

### Synthesis via Nucleophilic Aromatic Substitution

A common method for preparing substituted thiophenols involves the reaction of a halogenated benzene derivative with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide. The following is a representative protocol adapted from a general method for substituted thiophenol synthesis.

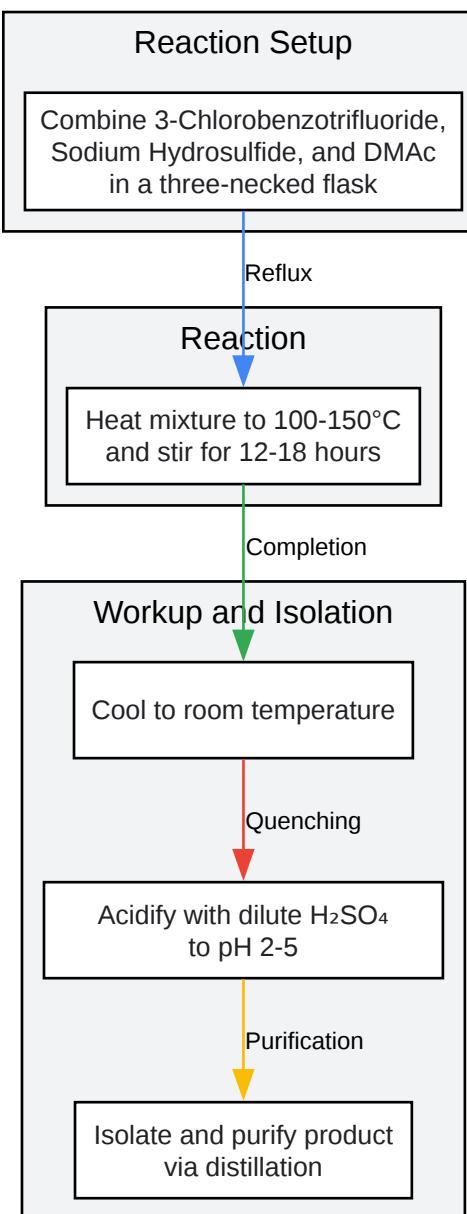
Materials:

- 3-Chlorobenzotrifluoride (or other suitable 3-halobenzotrifluoride)
- Sodium hydrosulfide (NaSH)
- N,N'-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) as solvent
- Dilute sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a three-necked flask equipped with a condenser and a stirrer, combine 3-chlorobenzotrifluoride (1.0 eq) and sodium hydrosulfide (1.5-2.0 eq).
- Add N,N'-dimethylacetamide as the solvent.
- Heat the reaction mixture to 100-150°C and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add dilute sulfuric acid under stirring to acidify the mixture to a pH of 2-5.<sup>[5]</sup>
- The product, **3-(Trifluoromethyl)thiophenol**, can then be isolated and purified by distillation.<sup>[5]</sup>

Below is a workflow diagram illustrating this synthesis process.



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Caption: Synthesis workflow for **3-(Trifluoromethyl)thiophenol**.

## Formation of Self-Assembled Monolayers (SAMs)

Thiols readily form self-assembled monolayers on gold surfaces, a technique widely used in material science and nanotechnology.<sup>[4][12]</sup> **3-(Trifluoromethyl)thiophenol** can be used to create functionalized surfaces with tailored properties.

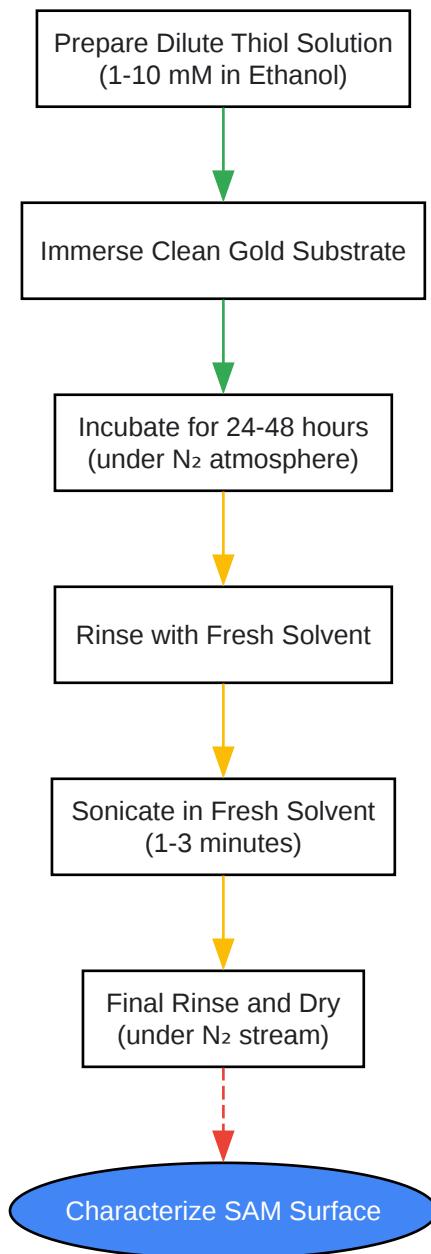
**Materials:**

- Clean gold-coated substrate (e.g., gold on silicon or glass)
- **3-(Trifluoromethyl)thiophenol**
- 200 proof ethanol (or another suitable solvent like toluene)
- Clean containers, tweezers, and a sonicator

**Procedure:**

- Prepare a dilute solution of **3-(Trifluoromethyl)thiophenol** (e.g., 1-10 mM) in ethanol.
- Using clean tweezers, immerse the gold substrate into the thiol solution. Ensure the substrate is fully submerged.
- To promote the formation of a well-ordered monolayer, it is advisable to backfill the container with an inert gas like dry nitrogen and seal it.
- Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally result in more densely packed and ordered monolayers.[\[13\]](#)
- After the assembly period, remove the substrate from the solution with tweezers.
- Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
- Sonicate the sample in fresh ethanol for 1-3 minutes to further remove physisorbed material.[\[13\]](#)
- Perform a final rinse with ethanol and gently dry the substrate under a stream of dry nitrogen gas.

The logical relationship for SAM formation is visualized below.



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Caption: Experimental workflow for forming a SAM.

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